

Technical Guide: 6-Desamino 6-Chloro Etravirine- $^{13}\text{C}_3$

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Compound of Interest

Compound Name: 6-Desamino 6-Chloro Etravirine- $^{13}\text{C}_3$

Cat. No.: B565722

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Desamino 6-Chloro Etravirine- $^{13}\text{C}_3$, a labeled internal standard crucial for the quantitative analysis of Etravirine and its related compounds. This document outlines its chemical and physical properties, provides detailed experimental protocols for its use, and illustrates the mechanism of action of Etravirine.

Core Compound Data

6-Desamino 6-Chloro Etravirine- $^{13}\text{C}_3$ is the isotopically labeled version of 6-Desamino 6-Chloro Etravirine, which is a known impurity of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Etravirine. The incorporation of three ^{13}C atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification methods.

Quantitative Data Summary

The following table summarizes the key quantitative data for 6-Desamino 6-Chloro Etravirine- $^{13}\text{C}_3$. This information is critical for accurate experimental design and data interpretation.

Property	Value
Catalogue Number	PA STI 026980[1]
CAS Number	1246818-40-5[1]
Molecular Formula	C ₁₇ ¹³ C ₃ H ₁₃ BrClN ₅ O[1]
Molecular Weight	457.69 g/mol [1][2]
Purity	>98% (Typically determined by HPLC)
Isotopic Enrichment	>99% for ¹³ C
Appearance	White to Off-White Solid[3]
Solubility	Soluble in DMSO, DMF
Storage Conditions	-20°C for long-term storage, protected from light and moisture

Chemical Structure

- Chemical Name: 4-((5-Bromo-6-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile-¹³C₃

Experimental Protocols

This section details the methodologies for key experiments involving 6-Desamino 6-Chloro Etravirine-¹³C₃.

Quantitative Analysis of Etravirine in Biological Matrices using LC-MS/MS

This protocol describes a method for the quantification of Etravirine in plasma samples using 6-Desamino 6-Chloro Etravirine-¹³C₃ as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response.

Objective: To accurately quantify the concentration of Etravirine in plasma.

Materials:

- Etravirine analytical standard
- 6-Desamino 6-Chloro Etravirine-¹³C₃ (Internal Standard, IS)
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Water, LC-MS grade
- Plasma samples (e.g., human, rat)
- Microcentrifuge tubes
- HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

- Preparation of Standard and Internal Standard Stock Solutions:
 - Prepare a 1 mg/mL stock solution of Etravirine in DMSO.
 - Prepare a 1 mg/mL stock solution of 6-Desamino 6-Chloro Etravirine-¹³C₃ in DMSO.
 - From these, prepare working solutions by serial dilution in 50:50 ACN:Water.
- Sample Preparation (Protein Precipitation):
 - To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ACN containing the internal standard at a fixed concentration (e.g., 100 ng/mL).
 - Vortex for 30 seconds to precipitate proteins.
 - Centrifuge at 14,000 rpm for 10 minutes at 4°C.
 - Transfer the supernatant to an HPLC vial for analysis.

- LC-MS/MS Analysis:
 - LC Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
 - Mobile Phase A: 0.1% Formic acid in Water
 - Mobile Phase B: 0.1% Formic acid in ACN
 - Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 μ L
 - MS/MS Conditions (Positive ESI):
 - Monitor the following MRM transitions:
 - Etravirine: Q1 -> Q3 (e.g., m/z 436.0 -> 293.1)
 - 6-Desamino 6-Chloro Etravirine- $^{13}\text{C}_3$ (IS): Q1 -> Q3 (e.g., m/z 460.7 -> 317.1)
 - Optimize collision energy and other MS parameters for maximum signal intensity.
- Data Analysis:
 - Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.
 - Determine the concentration of Etravirine in the unknown samples by interpolating their peak area ratios from the calibration curve.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of compounds against HIV-1 RT. While 6-Desamino 6-Chloro Etravirine- $^{13}\text{C}_3$ is primarily an internal standard,

its parent compound is an impurity of an RT inhibitor, and understanding its (lack of) activity can be relevant.

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of a test compound against HIV-1 RT.

Materials:

- Recombinant HIV-1 Reverse Transcriptase
- Test compound (e.g., Etravirine as a positive control)
- Poly(rA)-oligo(dT) template/primer
- [3H]-dTTP or other labeled nucleotide triphosphate
- Reaction buffer (e.g., Tris-HCl, $MgCl_2$, DTT)
- Scintillation fluid and counter, or a non-radioactive detection system (e.g., ELISA-based)

Procedure:

- Assay Preparation:
 - Prepare serial dilutions of the test compound in the reaction buffer.
 - In a microplate, add the reaction buffer, poly(rA)-oligo(dT), and the diluted test compound.
 - Include a positive control (e.g., Etravirine) and a no-inhibitor control.
- Enzyme Reaction:
 - Initiate the reaction by adding a pre-determined amount of HIV-1 RT to each well.
 - Add the labeled [3H]-dTTP.
 - Incubate the plate at 37°C for 1 hour.
- Termination and Detection:

- Stop the reaction by adding cold trichloroacetic acid (TCA) to precipitate the newly synthesized DNA.
- Transfer the contents to a filter plate and wash to remove unincorporated nucleotides.
- Add scintillation fluid to the dried filters and measure the radioactivity using a scintillation counter.
- For non-radioactive methods, follow the kit manufacturer's instructions for detection (e.g., colorimetric or chemiluminescent readout).
- Data Analysis:
 - Calculate the percentage of RT inhibition for each concentration of the test compound relative to the no-inhibitor control.
 - Plot the percentage of inhibition against the logarithm of the compound concentration.
 - Determine the IC_{50} value by fitting the data to a sigmoidal dose-response curve.

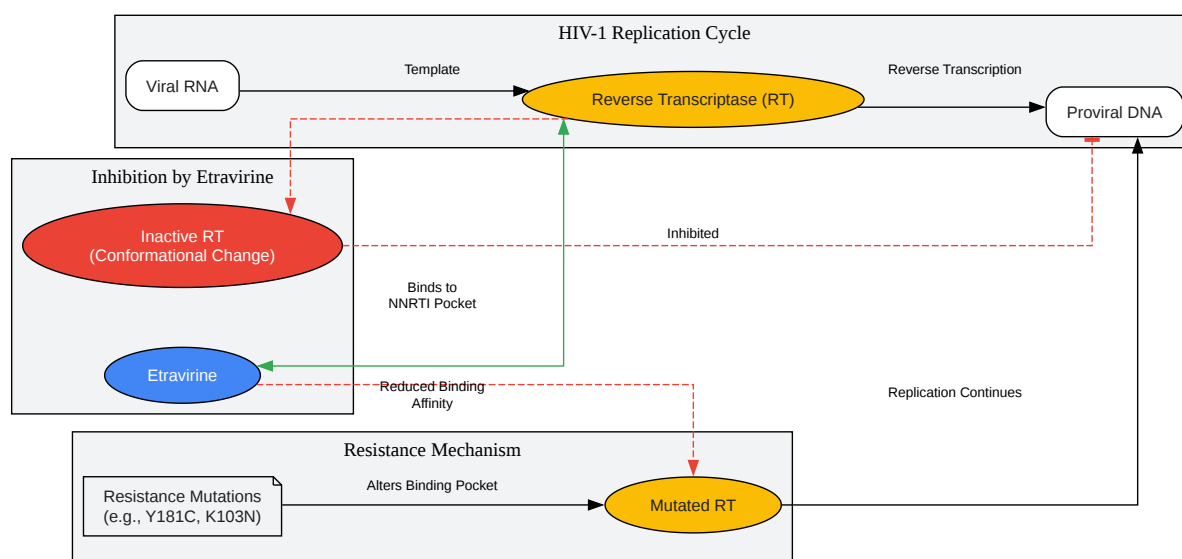
Mechanism of Action and Resistance Pathway

Etravirine is a highly flexible diarylpyrimidine (DAPY) NNRTI. It inhibits the replication of HIV-1 by binding to a hydrophobic pocket in the p66 subunit of the reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, which allosterically inhibits its polymerase activity, thereby preventing the conversion of viral RNA into DNA.^[4]

The flexibility of Etravirine allows it to bind to the RT enzyme in multiple conformations, which is a key reason for its activity against many HIV-1 strains that have developed resistance to first-generation NNRTIs.^[4] Resistance to Etravirine typically requires the accumulation of multiple mutations in the NNRTI binding pocket.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of Etravirine and the impact of resistance mutations.

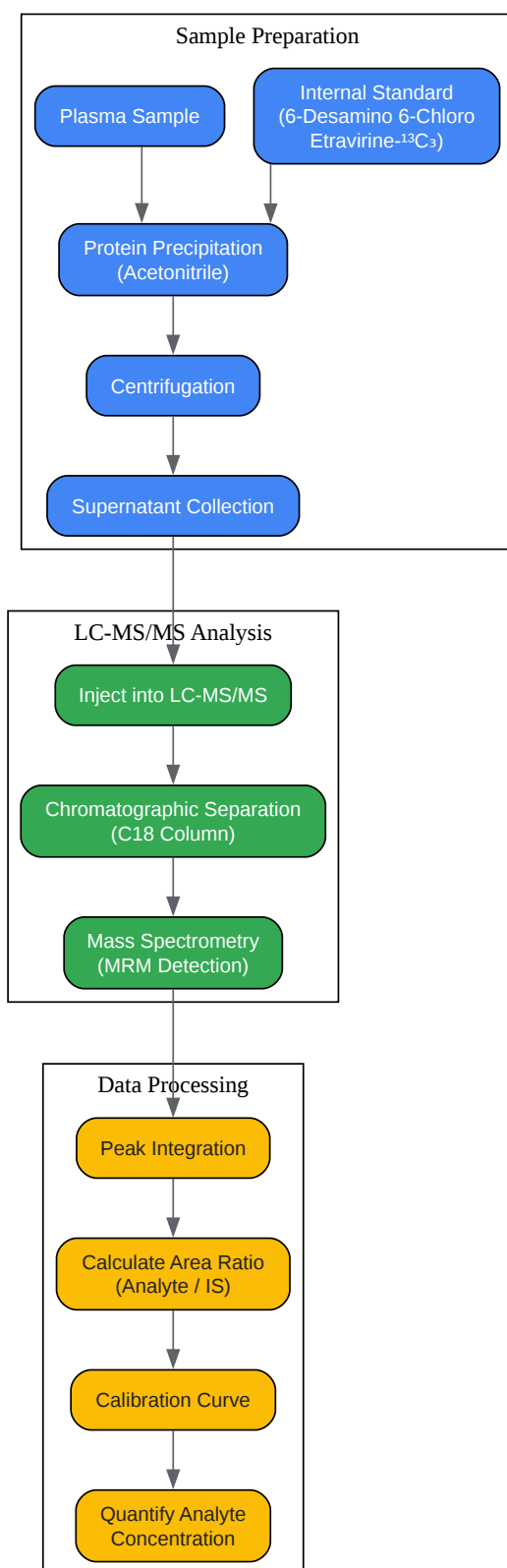


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Caption: Mechanism of Etravirine action and resistance.

Experimental Workflow Diagram

The following diagram outlines the workflow for a typical quantitative analysis experiment using an internal standard.



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Caption: Workflow for quantitative analysis using LC-MS/MS.

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